molecular formula C20H13N3O3S B2943157 4-cyano-N-(4-(5-methoxybenzofuran-2-yl)thiazol-2-yl)benzamide CAS No. 922027-51-8

4-cyano-N-(4-(5-methoxybenzofuran-2-yl)thiazol-2-yl)benzamide

Cat. No. B2943157
CAS RN: 922027-51-8
M. Wt: 375.4
InChI Key: NMTFQAIWGIKZSI-UHFFFAOYSA-N
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Description

4-cyano-N-(4-(5-methoxybenzofuran-2-yl)thiazol-2-yl)benzamide, also known as CYT387, is a small molecule inhibitor of JAK1 and JAK2 kinases. JAK kinases play a crucial role in cytokine signaling and immune response, making them a target for therapeutic intervention in various diseases. CYT387 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of myeloproliferative neoplasms (MPNs) and other hematological malignancies.

Scientific Research Applications

1. Potential for Anticancer Activity

4-cyano-N-(4-(5-methoxybenzofuran-2-yl)thiazol-2-yl)benzamide, due to its structural similarities with compounds containing thiazol-2-yl groups, may have potential applications in anticancer research. For instance, Co(II) complexes containing similar thiazol-2-yl groups have been synthesized and shown to exhibit anticancer activity against human breast cancer cell lines (Vellaiswamy & Ramaswamy, 2017).

2. Role in Heterocyclic Synthesis

Compounds with thiazol-2-yl groups, akin to the 4-cyano derivative , are used in heterocyclic synthesis, which is essential in the development of new therapeutic agents. These compounds can be precursors for various heterocyclic compounds, including those with potential analgesic and anti-inflammatory properties (Abu‐Hashem et al., 2020).

3. Applications in Liquid Crystal Technology

The benzothiazole core, present in compounds similar to 4-cyano-N-(4-(5-methoxybenzofuran-2-yl)thiazol-2-yl)benzamide, has been utilized in the synthesis of liquid crystals. These materials have applications in display technologies and other advanced optical applications (Ha et al., 2010).

4. Photodynamic Therapy Applications

Related compounds containing thiazol-2-yl groups have been explored for their potential in photodynamic therapy, particularly in the treatment of cancer. Their ability to generate singlet oxygen and exhibit fluorescence properties makes them suitable candidates for such applications (Pişkin et al., 2020).

5. Antimicrobial Activity

The structural similarity of 4-cyano-N-(4-(5-methoxybenzofuran-2-yl)thiazol-2-yl)benzamide to other thiazol-2-yl containing compounds suggests potential antimicrobial applications. Such compounds have been shown to possess significant antimicrobial activity, making them valuable in the development of new antibiotics (Narayana et al., 2004).

properties

IUPAC Name

4-cyano-N-[4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13N3O3S/c1-25-15-6-7-17-14(8-15)9-18(26-17)16-11-27-20(22-16)23-19(24)13-4-2-12(10-21)3-5-13/h2-9,11H,1H3,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMTFQAIWGIKZSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)OC(=C2)C3=CSC(=N3)NC(=O)C4=CC=C(C=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-cyano-N-(4-(5-methoxybenzofuran-2-yl)thiazol-2-yl)benzamide

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